molecular formula C19H21ClFNO4 B2818280 Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 401937-97-1

Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2818280
CAS No.: 401937-97-1
M. Wt: 381.83
InChI Key: DJFZZJFQQZWNJP-UHFFFAOYSA-N
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Description

Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a halogenated aryl substituent at the 4-position of the DHP core. Its molecular formula is C₁₉H₂₁ClFNO₄, with a molecular weight of 381.83 g/mol . The compound features diethyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a 2-chloro-6-fluorophenyl substituent at position 3. DHPs are historically significant as calcium channel modulators, though the pharmacological profile of this specific compound remains underexplored in the provided evidence.

Properties

IUPAC Name

diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)17(14)16-12(20)8-7-9-13(16)21/h7-9,17,22H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFZZJFQQZWNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=CC=C2Cl)F)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 2-chloro-6-fluorob

Biological Activity

Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the target compound) belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21ClFNO4
  • Molecular Weight : 371.83 g/mol
  • Structure : The compound features a dihydropyridine core with two ethyl ester groups and a chloro-fluoro-substituted phenyl ring.

Pharmacological Properties

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Key pharmacological properties include:

  • Antioxidant Activity : Studies have shown that derivatives of dihydropyridines exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacteria and fungi. Its efficacy is often compared to other known antimicrobial agents, highlighting its potential as a therapeutic candidate .
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

The biological mechanisms underlying the activity of this compound are complex and multifaceted:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This property may contribute to their cardiovascular effects by inhibiting calcium influx in vascular smooth muscle cells, leading to vasodilation .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity : A study published in Pharmacology highlighted the antioxidant effects of diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine derivatives. The results indicated a significant reduction in oxidative markers in treated cells compared to control groups .
  • Antimicrobial Efficacy Study : Research conducted on various bacterial strains demonstrated that the compound exhibited potent antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness against resistant strains .

Data Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Select DHP Derivatives
Feature Target Compound 4-Ethoxyphenyl Derivative 4-(4-Fluorophenyl)-dicarbonitrile
Molecular Formula C₁₉H₂₁ClFNO₄ C₂₁H₂₇NO₅ C₁₄H₁₀FN₂
4-Position Substituent 2-chloro-6-fluorophenyl 4-ethoxyphenyl 4-fluorophenyl
Functional Groups Diethyl ester Diethyl ester Dicarbonitrile
Key Interactions Potential halogen bonding N–H⋯O, C–H⋯O C≡N dipole interactions
Crystallographic R Factor - 0.059 -

Q & A

Q. Methodological Considerations :

  • Stoichiometry : A 1:2:1 molar ratio of aldehyde:ethyl acetoacetate:ammonium acetate optimizes yield.
  • Solvent Choice : Ethanol ensures solubility and facilitates cyclization.
  • Purity : Recrystallization from ethanol or methanol removes unreacted precursors.

Table 1 : Typical Reaction Parameters

ComponentQuantity (mmol)Role
2-Chloro-6-fluorobenzaldehyde10Aromatic aldehyde
Ethyl acetoacetate20β-ketoester
Ammonium acetate10Ammonia source
Ethanol50 mLSolvent

Basic: How is the molecular and crystal structure of this compound characterized?

Answer :
X-ray crystallography is the gold standard for structural elucidation. Key steps include:

  • Data Collection : Use a Bruker SMART BREEZE CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL software refines atomic coordinates and thermal parameters via full-matrix least-squares on F2F^2 .

Q. Critical Parameters :

  • Space Group : Often triclinic P1P\overline{1} with unit cell dimensions (e.g., a=7.34A˚,b=10.61A˚,c=13.84A˚a = 7.34 \, \text{Å}, \, b = 10.61 \, \text{Å}, \, c = 13.84 \, \text{Å}) .
  • Hydrogen Bonding : N–H···O interactions stabilize the dihydropyridine ring’s boat conformation .

Table 2 : Crystallographic Data (Example)

ParameterValue
Space GroupP1P\overline{1}
RintR_{\text{int}}0.062
μ\mu (MoKα)0.09 mm1^{-1}
Flack Parameter0.01(2)

Advanced: How do electronic and steric effects of substituents (e.g., 2-chloro-6-fluorophenyl) influence its reactivity and biological activity?

Q. Answer :

  • Electron-Withdrawing Effects : The 2-chloro-6-fluorophenyl group increases electrophilicity at the dihydropyridine core, enhancing interactions with calcium channels .
  • Steric Effects : Ortho-substituents (Cl, F) introduce torsional strain, altering binding affinity to biological targets .

Q. Methodological Validation :

  • DFT Calculations : Compare HOMO-LUMO gaps of substituted vs. unsubstituted analogs to quantify electronic effects .
  • SAR Studies : Replace Cl/F with methyl or methoxy groups to assess steric tolerance .

Table 3 : Substituent Impact on Bioactivity

SubstituentIC50\text{IC}_{50} (nM)LogP
2-Cl-6-F12.3 ± 1.23.45
4-CH3_3O45.6 ± 3.12.89
3-NO2_2>10001.98

Advanced: What role does this compound play in visible-light photoredox catalysis?

Answer :
The dihydropyridine core acts as a single-electron transfer (SET) agent in transition-metal-free reactions. For example:

  • Mechanism : Under visible light, the compound undergoes excitation, donating an electron to aryl halides to form aryl radicals, which couple with arylsulfinates to yield sulfones .

Q. Experimental Design :

  • Light Source : Blue LEDs (450–470 nm) optimize excitation.
  • Catalyst Loading : 5–10 mol% ensures efficient radical generation.
  • Scope : Tolerates electron-rich and -poor aryl halides (e.g., Yield=6892%\text{Yield} = 68-92\%) .

Advanced: How can computational methods resolve contradictions in crystallographic and spectroscopic data?

Answer :
Hybrid DFT/Molecular Dynamics reconciles discrepancies:

  • Case Study : If X-ray data suggests a planar dihydropyridine ring but NMR indicates puckering, DFT simulations can identify low-energy conformers .
  • Validation : Overlay computed IR spectra with experimental data to confirm functional group assignments .

Q. Software Tools :

  • Gaussian 16 : For geometry optimization and vibrational analysis.
  • Mercury : Visualizes crystallographic data and hydrogen-bonding networks .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Answer :

  • Process Optimization : Replace ethanol with 2-MeTHF (recyclable, higher boiling point) to improve reaction efficiency .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for higher throughput .

Q. Critical Analysis :

  • Yield vs. Purity : Scaling to >10 g often reduces yield by 10–15% due to side reactions (e.g., ester hydrolysis).
  • Analytical QC : LC-MS monitors residual solvents and byproducts (e.g., uncyclized intermediates) .

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